molecular formula C12H20N2O8 B152284 Mugineic acid CAS No. 69199-37-7

Mugineic acid

Cat. No.: B152284
CAS No.: 69199-37-7
M. Wt: 320.30 g/mol
InChI Key: GJRGEVKCJPPZIT-UHFFFAOYSA-N
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Description

Mugineic acid is an organic compound characterized by an azetidine group and three carboxylate groups. It is a colorless solid and functions as a siderophore, specifically a phytosiderophore, which is a plant-produced siderophore. This compound plays a crucial role in iron accumulation for barley and other plants . It is biosynthesized from S-methylmethionine and binds metal ions as a hexadentate ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of mugineic acid involves a series of steps starting from chiral pool starting materials such as L-malic acid and threonines. The synthesis includes diastereo- and enantioselective methods to prepare the middle building blocks. A significant highlight of this synthesis is the preparation of epimeric hydroxyazetidine amino acids, which are useful building blocks .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds like 2’-deoxythis compound involves practical synthesis and transport of its iron-chelated form across the plasma membrane by specific transporters .

Chemical Reactions Analysis

Types of Reactions: Mugineic acid undergoes various chemical reactions, including complexation with metal ions. It forms stable complexes with iron (III) ions, which are crucial for its function as a phytosiderophore .

Common Reagents and Conditions: The complexation reactions typically involve iron (III) ions and occur under conditions that facilitate the formation of stable 1:1 complexes. The coordination involves the azetidine nitrogen, secondary amine nitrogen, terminal carboxylate oxygens, hydroxyl oxygen, and intermediate carboxylate oxygen .

Major Products: The major products of these reactions are the iron (III)-mugineic acid complexes, which are essential for iron uptake and transport in plants .

Scientific Research Applications

Mugineic acid has several scientific research applications, particularly in the fields of agriculture and plant biology. It is used to enhance iron uptake in plants, especially in calcareous soils where iron availability is limited. The application of synthetic this compound analogs has shown promise in recovering iron deficiency in crops like rice . Additionally, this compound and its analogs are being explored as iron fertilizers to improve agricultural productivity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as a phytosiderophore in gramineous plants. It has a high affinity for iron (III) ions, which makes it particularly effective in iron uptake under alkaline soil conditions where iron availability is limited .

Properties

IUPAC Name

1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRGEVKCJPPZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988904
Record name Mugineic_acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69199-37-7, 74281-81-5
Record name Mugineic_acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isomugineic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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